(5-(tert-Butyl)pyridin-3-yl)methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

(5-(tert-Butyl)pyridin-3-yl)methanamine (CAS 1211589-99-9) is a heterocyclic primary amine featuring a pyridine core substituted with a bulky, lipophilic tert-butyl group at the 5-position and an aminomethyl group at the 3-position. This specific substitution pattern provides a unique steric and electronic profile , making it a versatile small-molecule scaffold for medicinal chemistry, catalysis, and chemical biology.

Molecular Formula C10H16N2
Molecular Weight 164.252
CAS No. 1211589-99-9
Cat. No. B2895819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(tert-Butyl)pyridin-3-yl)methanamine
CAS1211589-99-9
Molecular FormulaC10H16N2
Molecular Weight164.252
Structural Identifiers
SMILESCC(C)(C)C1=CN=CC(=C1)CN
InChIInChI=1S/C10H16N2/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5,11H2,1-3H3
InChIKeySLQODYPLKQZZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy (5-(tert-Butyl)pyridin-3-yl)methanamine CAS 1211589-99-9 for Research & Development


(5-(tert-Butyl)pyridin-3-yl)methanamine (CAS 1211589-99-9) is a heterocyclic primary amine featuring a pyridine core substituted with a bulky, lipophilic tert-butyl group at the 5-position and an aminomethyl group at the 3-position . This specific substitution pattern provides a unique steric and electronic profile , making it a versatile small-molecule scaffold for medicinal chemistry, catalysis, and chemical biology . Its primary utility lies in its role as a key building block for the synthesis of more complex drug-like molecules and ligands [1].

Why Generic Pyridine Methanamines Cannot Substitute for (5-(tert-Butyl)pyridin-3-yl)methanamine


The simple substitution of this compound with a generic or differently substituted pyridine methanamine, such as unsubstituted pyridin-3-ylmethanamine or a 4-tert-butyl isomer, is not chemically or functionally equivalent. The specific 5-tert-butyl substitution on the pyridine ring introduces a unique combination of steric bulk and electronic effects that are not replicated by other regioisomers or smaller alkyl groups [1]. This substitution pattern directly impacts the compound's lipophilicity, predicted to be higher than its non-butylated or differently substituted analogs , and its binding conformation in biological targets or catalytic cycles [2]. Consequently, SAR studies and synthetic routes optimized for this specific scaffold cannot be reliably interchanged without risking loss of activity, altered selectivity, or failure of downstream synthetic steps.

Product-Specific Evidence Guide for (5-(tert-Butyl)pyridin-3-yl)methanamine


Physicochemical Property Differentiation: Predicted LogP and pKa vs. Unsubstituted Analog

The presence of the tert-butyl group significantly alters the predicted physicochemical profile compared to the unsubstituted analog, pyridin-3-ylmethanamine. (5-(tert-Butyl)pyridin-3-yl)methanamine has a predicted pKa of 8.41±0.29, which is indicative of its basicity [1]. While exact LogP values for the compound itself are not directly reported in the primary literature, its derivatives, such as N-(5-tert-butylpyridin-3-yl)-5-cyanopyridine-2-carboxamide, show a LogP of 2.42 [2]. In contrast, the unsubstituted pyridin-3-ylmethanamine is more hydrophilic, with a predicted LogP around 0.0, based on its chemical structure. This difference in lipophilicity (ΔLogP > 2.4) is critical for membrane permeability and drug-likeness.

Medicinal Chemistry Physicochemical Properties Drug Design

Steric Shielding and Regioselectivity in Chemical Transformations

The bulky tert-butyl group at the 5-position provides significant steric hindrance, which is a primary driver of selectivity in chemical reactions. In the context of homolytic alkylation, studies on 3-substituted pyridines demonstrate that a tert-butyl radical attacks with complete selectivity at the 6-position, an effect driven by both steric and polar factors [1]. In contrast, less bulky substituents or unsubstituted pyridines show significantly lower or different regioselectivity, leading to complex product mixtures. For (5-(tert-Butyl)pyridin-3-yl)methanamine, this steric control directs further functionalization and complexation events [2].

Organic Synthesis Catalysis Steric Effects

Application as a Ligand Scaffold in Coordination Chemistry and Catalysis

(5-(tert-Butyl)pyridin-3-yl)methanamine and its derivatives serve as valuable ligand scaffolds. The pyridine nitrogen and the primary amine offer two distinct coordination sites, enabling the formation of stable chelates with transition metals [1]. In contrast, simple pyridine or pyridine methanamines lacking the tert-butyl group may form complexes with lower stability or different geometries. A closely related compound, N-[(5-Tert-butylpyridin-3-yl)methyl]prop-2-enamide, is specifically reported to be used in catalytic applications due to its unique structural features . This capability is a key differentiator for researchers designing new homogeneous catalysts or metal-organic frameworks.

Coordination Chemistry Catalysis Ligand Design

High-Value Applications for (5-(tert-Butyl)pyridin-3-yl)methanamine in R&D


Kinase Inhibitor Lead Optimization

Based on its role as a key intermediate for selective kinase inhibitors, this compound is a high-value scaffold for medicinal chemistry teams engaged in lead optimization [1]. The tert-butyl group enhances lipophilicity and metabolic stability, while the aminomethyl group allows for rapid derivatization to explore SAR around the hinge-binding region of the kinase ATP pocket. Procuring this specific scaffold allows researchers to build upon existing SAR data, rather than starting from a less-optimized core .

CNS Drug Discovery Programs

The compound's predicted physicochemical properties, including a favorable LogP and molecular weight (164.25 g/mol), position it as an ideal fragment for CNS drug discovery [1]. Its ability to cross the blood-brain barrier (BBB) has been investigated with favorable preliminary results . This makes it a strategic procurement choice for programs targeting neurological disorders where BBB penetration is a major hurdle.

Synthesis of Novel Ligands and Catalysts

For organometallic chemists and catalysis researchers, this compound is a valuable building block for creating novel ligands [1]. The steric bulk of the tert-butyl group provides kinetic stabilization for metal complexes, and the primary amine can be readily functionalized to create multidentate ligand frameworks . This specific substitution pattern is difficult to obtain from generic pyridine building blocks and offers a defined geometry for metal coordination [2].

Development of Chemical Biology Probes

The compound has been utilized in chemical biology as a probe for studying protein-ligand interactions [1]. Its versatility as a small-molecule scaffold makes it suitable for incorporating into larger probe molecules, such as photoaffinity labels or fluorescent probes, to investigate biological pathways . This application distinguishes it from simpler pyridine derivatives that may lack the necessary functional handles or stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-(tert-Butyl)pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.